molecular formula C7H14O2 B072436 4,4-Dimethylpentanoic acid CAS No. 1118-47-4

4,4-Dimethylpentanoic acid

Cat. No.: B072436
CAS No.: 1118-47-4
M. Wt: 130.18 g/mol
InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N
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Description

4,4-Dimethylpentanoic acid, also known as neoheptanoic acid, is a branched-chain fatty acid with the molecular formula C7H14O2. It is characterized by the presence of two methyl groups attached to the fourth carbon of the pentanoic acid chain. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 4,4-dimethylpentanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of 4,4-dimethylpentanoyl chloride. This process involves the reaction of 4,4-dimethylpentanoyl chloride with water in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to fatty acid metabolism.

    Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulation.

    Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4,4-Dimethylvaleric acid
  • 2,2-Dimethylglutaric acid
  • 3,3-Dimethylbutyric acid

Comparison: 4,4-Dimethylpentanoic acid is unique due to its specific branching at the fourth carbon, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMSZUQCCUWXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880579
Record name 4,4-Dimethylpentanoic acid
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1118-47-4, 33113-10-9, 95823-36-2
Record name 4,4-Dimethylpentanoic acid
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Record name Pentanoic acid, 4,4-dimethyl-
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Record name Neoheptanoic acid
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Record name Carboxylic acids, C6-8-neo-
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Record name Pentanoic acid, 4,4-dimethyl-
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Record name 4,4-Dimethylpentanoic acid
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Record name Carboxylic acids, C6-8-neo
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Record name 4,4-Dimethylpentanoic acid
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Synthesis routes and methods I

Procedure details

4,4-Dimethyl-pentanoic acid methyl ester (7.0 g, 48.5 mmol, 1.0 eq.) was treated with a solution of NaOH (4.0 g, 100 mmol, 2.1 eq.) in water (5 mL). The homogeneous solution was allowed to stir for 4-5 hours. The reaction was diluted with CH2Cl2 and the aqueous layer was extracted with CH2Cl2 (50 mL×3). The aqueous layer was acidified with 6M HCl to pH˜1.5 and extracted with ethyl acetate (50 mL×3). The combined ethyl acetate fractions were dried over MgSO4, filtered and evaporated to provide 4,4-dimethyl-pentanoic acid (5.35 g, 41.1 mmol, 85%) as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 0.89 (s, 9H), 1.53-1.57 (m, 2H), 2.26-2.30 (m, 2H).
Quantity
7 g
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5 mL
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Synthesis routes and methods II

Procedure details

1-Chloro-3,3-dimethylbutane (log) was added dropwise to magnesium turnings (2 g) with an initiating amount of iodine crystals in dry diethyl ether (100 ml) and Grignard formation allowed to proceed to completion over 1 hour. The mixture was poured onto dry ice (50 g) very slowly and 0.5 N sodium hydroxide added and the basic aqueous layer provided extracted with diethyl ether (x2). The basic aqueous layer was acidified and extracted with diethyl ether which was dried over magnesium sulphate, filtered then evaporated under vacuum to yield 7.2 g of 4,4-dimethyl pentanoic acid.
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100 mL
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Synthesis routes and methods III

Procedure details

4,4-Dimethyl-2-pentenoic acid (343 g), methanol/tetrahydrofuran=3/1 (150 mL) and ethanol (1240 mL) were mixed. After an addition of 10 w/w % palladium on activated carbon (31 g) to the mixture, the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm). The 10 w/w % palladium on activated carbon was filtered off and the filtrate was concentrated in vacuo to give the title compound (354 g) as a crude product.
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343 g
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methanol tetrahydrofuran
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3/1
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150 mL
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1240 mL
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10
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31 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4,4-Dimethylpentanoic acid influence its conformational preferences in solution compared to similar compounds?

A1: this compound exhibits interesting conformational behavior due to its structure. Research using NMR spectroscopy compared its conformational preferences to 3-(trimethylsilyl)propionic acid and its anion, as well as 2-(trimethylsilyl)ethanesulfonate anion. [] This study investigated the balance between anti and gauche rotamers in various solvents, highlighting how steric effects from the methyl groups and electronic effects from silicon influence conformational equilibria. [] This type of analysis is crucial for understanding how these molecules interact in solution and can inform further studies on their reactivity and potential applications.

Q2: Are there synthetic routes to obtain optically pure this compound for use in peptide synthesis?

A2: Yes, researchers have developed methods to synthesize optically pure this compound, also referred to as neopentylglycine. [] One approach utilizes 2-cyano-4,4-dimethyl-2-pentenoic acid as a starting material. [] This compound undergoes hydrogenation with a palladium catalyst to yield 2-cyano-4,4-dimethylpentanoic acid. [] Further transformations can then be applied to obtain the target compound in the desired enantiomeric form. [] This method highlights the importance of developing efficient synthetic routes to access non-coded amino acids like neopentylglycine for peptide synthesis and subsequent studies on their properties.

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